2-(3,5-Difluorophenyl)ethanethioamide
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Overview
Description
2-(3,5-Difluorophenyl)ethanethioamide is an organic compound with the molecular formula C₈H₇F₂NS It is characterized by the presence of a difluorophenyl group attached to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)ethanethioamide typically involves the reaction of 3,5-difluorobenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted difluorophenyl derivatives
Scientific Research Applications
2-(3,5-Difluorophenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can interact with biological targets, making them candidates for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)ethanethioamide can be compared with other similar compounds, such as:
2-(3,5-Dichlorophenyl)ethanethioamide: Similar structure but with chlorine atoms instead of fluorine. The presence of chlorine can lead to different chemical reactivity and biological activity.
2-(3,5-Dimethylphenyl)ethanethioamide: Contains methyl groups instead of fluorine. Methyl groups can affect the compound’s lipophilicity and metabolic stability.
2-(3,5-Difluorophenyl)ethanamide: Lacks the thioamide group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in the presence of both the difluorophenyl and thioamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F2NS |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7F2NS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
HNTRDIXKKZOZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=S)N |
Origin of Product |
United States |
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